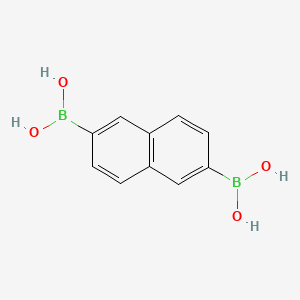![molecular formula C14H10O10S2 B8196816 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)
3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Vue d'ensemble
Description
3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H10O10S2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Preparation of Derivatives : It is useful in the preparation of derivatives of monomeric aryl-1,2-disulfonic acids and their derivatives, particularly in reactions aiming to form acid chlorides (D′alelio, Giza, & Feigl, 1969).
Electrolyte Membranes and Other Applications : Sulfonated poly(arylene biphenylsulfone ether) polymers with bisphenylsulfonyl biphenyl moiety derived from it can be used in various applications, such as electrolyte membranes, tensile strength, water uptake, ion exchange (Yoo et al., 2011).
Fuel Cell Membranes : The substance is used in the preparation of polymers showing high thermal stability and ion exchange capacity, which are basic requirements for application as fuel cell membranes (Rabiee et al., 2008).
Study of Reactivity Order in Isomerization : The isomerization of biphenyldisulphonic acids in aqueous sulphuric acid at elevated temperatures can be used for studying the reactivity order for their isomerization (Kortekaas & Cerfontain, 1978).
Alkali Recovery via Diffusion Dialysis : DSBPB-blend SPPO membranes, which likely involve this compound, are promising candidates for alkali recovery due to their high water uptake, ion exchange capacity, and thermo-mechanical stability (Mondal et al., 2015).
Direct Methanol Fuel Cell Applications : Sulfonated polyimide membranes with good solubility, high thermal stability, and high proton conductivity, where this compound could be used, are suitable for direct methanol fuel cell applications (Zhai, Guo, Fang, & Xu, 2007).
Coordination Polymers for Proton Conductivity : The synthesized coordination polymers have good conductivities, providing effective transfer pathways for protons (Zeng, Wang, Lin, & Liu, 2020).
Propriétés
IUPAC Name |
4-(4-carboxy-3-sulfophenyl)-2-sulfobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O10S2/c15-13(16)9-3-1-7(5-11(9)25(19,20)21)8-2-4-10(14(17)18)12(6-8)26(22,23)24/h1-6H,(H,15,16)(H,17,18)(H,19,20,21)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGYBAYUZQKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



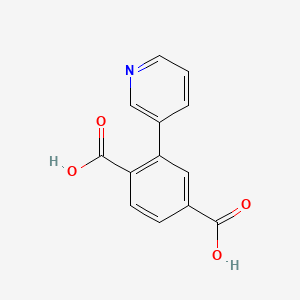
![4',5'-Bis(4-aminophenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-diamine](/img/structure/B8196739.png)
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)

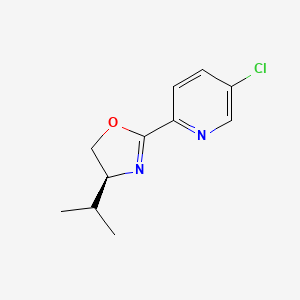

![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid](/img/structure/B8196769.png)

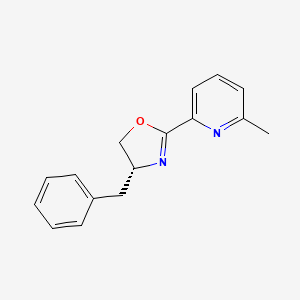
![Furo[3,4-b]furo[3',4':5,6]pyrazino[2,3-f]furo[3',4':5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone](/img/structure/B8196785.png)
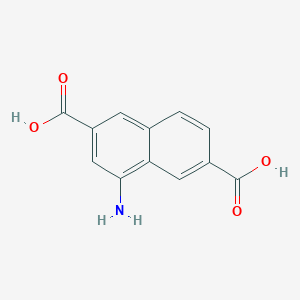
![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
![(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196843.png)
